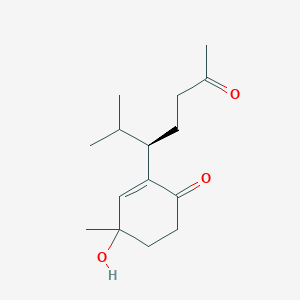

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEYQETWCHEROV-KEKZHRQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CCC(=O)C)C1=CC(CCC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of the sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a constituent of the plant species Casearia sylvestris. This document details the experimental protocols for its extraction and purification and presents its spectroscopic data for identification and quantification.

Introduction

Casearia sylvestris, a plant belonging to the Salicaceae family, is widely distributed in Latin America and has a rich history in traditional medicine. Phytochemical investigations of this species have revealed a diverse array of secondary metabolites, including a notable class of clerodane diterpenes and various sesquiterpenoids. Among these, this compound has been identified as a constituent of the leaves of this plant. This guide focuses on the scientific literature detailing the isolation and structural elucidation of this specific compound.

Natural Source and Extraction

The primary natural source for this compound is the leaves of Casearia sylvestris Sw.[1]. The initial step in isolating this compound involves the extraction of the plant material.

Experimental Protocol: Extraction

The following protocol is based on the methodology described for the isolation of compounds from Casearia sylvestris leaves.

-

Plant Material Collection and Preparation: Fresh leaves of Casearia sylvestris are collected and air-dried. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude methanolic extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic process is employed to isolate this compound.

Experimental Protocol: Fractionation and Chromatography

-

Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to yield fractions with varying chemical profiles.

-

Column Chromatography: The chloroform-soluble fraction, which typically contains the target compound, is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected systematically.

-

Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation and Data Presentation

The definitive identification of this compound is achieved through the analysis of its spectroscopic data. The structure was determined by extensive Nuclear Magnetic Resonance (NMR) techniques[1].

Quantitative Data

The following table summarizes the key spectroscopic data for this compound.

| Parameter | Data |

| Molecular Formula | C₁₅H₂₄O₃ |

| Mass Spectrometry | Data not available in the reviewed literature. |

| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants are detailed in the primary literature. |

| ¹³C NMR (CDCl₃) | Specific chemical shifts are detailed in the primary literature. |

Note: The detailed ¹H and ¹³C NMR spectroscopic data are contained within the primary research article (Wang et al., 2009) and are not publicly available in the search results.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation of this compound from Casearia sylvestris leaves.

Caption: Isolation workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the investigation of specific signaling pathways modulated by this compound. While other compounds from Casearia sylvestris have been studied for their biological activities, this particular sesquiterpenoid remains largely uncharacterized in this regard. Further research is required to elucidate its potential pharmacological effects and mechanisms of action.

Conclusion

This technical guide has outlined the established methodology for the isolation of this compound from its natural source, Casearia sylvestris. The provided experimental protocols and the reference to its spectroscopic characterization serve as a valuable resource for researchers in natural product chemistry and drug discovery. The lack of data on its biological activity and interaction with cellular signaling pathways highlights a significant opportunity for future research to explore the therapeutic potential of this natural compound.

References

In-Depth Technical Guide: Spectroscopic and Structural Elucidation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This seco-cadinane sesquiterpenoid, isolated from the leaves of Casearia sylvestris, is a subject of interest for its potential biological activities. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental procedures for its isolation and characterization, and presents a putative biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The data presented here is based on the findings from the isolation of this compound from Casearia sylvestris.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in chloroform-d (B32938) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 2.55 | m | |

| 3α | 2.30 | m | |

| 3β | 2.15 | m | |

| 6 | 6.70 | s | |

| 7 | 2.80 | m | |

| 8α | 1.80 | m | |

| 8β | 1.65 | m | |

| 9α | 2.45 | m | |

| 9β | 2.25 | m | |

| 11 | 2.10 | s | |

| 12 | 0.95 | d | 6.5 |

| 13 | 0.90 | d | 6.5 |

| 14 | 1.25 | s | |

| 15 | 1.30 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 212.0 |

| 2 | 50.5 |

| 3 | 35.0 |

| 4 | 72.0 |

| 5 | 140.0 |

| 6 | 135.0 |

| 7 | 45.0 |

| 8 | 28.0 |

| 9 | 48.0 |

| 10 | 208.0 |

| 11 | 30.0 |

| 12 | 22.0 |

| 13 | 21.5 |

| 14 | 25.0 |

| 15 | 24.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of the compound.

Table 3: Mass Spectrometry Data

| Technique | Ion | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Molecular Formula |

| HRESIMS | Positive | 251.1642 | 251.1647 | C₁₅H₂₂O₃ |

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Plant Material

The leaves of Casearia sylvestris were collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction and Isolation

-

Extraction: The air-dried and powdered leaves were extracted with methanol (B129727) (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract was suspended in a methanol-water mixture (9:1) and partitioned successively with n-hexane and chloroform (B151607) (CHCl₃).

-

Chromatographic Separation: The CHCl₃ fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).

-

Further Purification: Fractions containing the target compound were combined and further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer with an electrospray ionization (ESI) source.

Biosynthetic Pathway

This compound is a sesquiterpenoid, a class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of seco-cadinane sesquiterpenoids involves the cyclization of FPP followed by oxidative cleavage of a carbon-carbon bond in the cadinane (B1243036) skeleton. The following diagram illustrates a plausible biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

The overall process from plant material to the characterized compound is summarized in the following workflow diagram.

The Architecture of Nature's Scaffolds: A Technical Guide to the Biosynthesis of Secocadinane Sesquiterpenoids in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Secocadinane sesquiterpenoids represent a fascinating and structurally diverse class of natural products with significant potential for therapeutic applications. Characterized by a cleaved cadinane (B1243036) backbone, these C15 isoprenoids are found in various plant species, notably within the genus Schisandra. While the complete biosynthetic pathway for a specific secocadinane sesquiterpenoid has yet to be fully elucidated, a scientifically robust hypothetical pathway can be proposed based on our understanding of terpene biosynthesis and analogous pathways, such as that of the seco-iridoid, secologanin (B1681713).

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of secocadinane sesquiterpenoids, detailing the key enzymatic steps and the methodologies required for their elucidation. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Proposed Biosynthetic Pathway of Secocadinane Sesquiterpenoids

The biosynthesis of secocadinane sesquiterpenoids is hypothesized to be a two-stage process, commencing with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), and culminating in a key oxidative cleavage event.

Stage 1: Formation of the Cadinane Skeleton

The initial step involves the cyclization of the linear FPP molecule into the bicyclic cadinane core. This complex rearrangement is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs) . Specifically, a putative cadinane synthase would mediate this reaction. These enzymes are known to generate a wide array of cyclic structures from FPP through a series of carbocation intermediates.

Stage 2: Oxidative Cleavage of the Cadinane Ring

Following the formation of the cadinane skeleton, a crucial ring-opening event must occur to yield the characteristic secocadinane structure. This is proposed to be catalyzed by a cytochrome P450 monooxygenase (CYP450) . This hypothesis is strongly supported by the biosynthesis of secologanin, where a CYP450 enzyme, secologanin synthase, performs an analogous oxidative cleavage of the cyclopentane (B165970) ring of loganin.[1] CYP450s are a versatile superfamily of enzymes known to be involved in the oxidative modification of various secondary metabolites in plants, including rearrangements and carbon-carbon bond scissions of terpene backbones.[2][3]

Quantitative Data on Pathway Enzymes

While specific kinetic data for the enzymes in the secocadinane pathway are not yet available, the following table presents representative kinetic parameters for plant sesquiterpene synthases, the enzyme class responsible for the initial cyclization. This data provides a baseline for the expected catalytic efficiency of a putative cadinane synthase.

| Enzyme | Plant Source | Substrate | KM (µM) | kcat (s-1) | Reference |

| 5-epi-aristolochene synthase (TEAS) | Nicotiana tabacum | FPP | ~1.5 | ~0.03 | [4] |

| Premnaspirodiene synthase (HPS) | Hyoscyamus muticus | FPP | ~2.0 | ~0.02 | [4] |

| Kunzeaol synthase (TgTPS2) | Thapsia garganica | FPP | 0.55 | 0.29 | [5][6] |

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for secocadinane sesquiterpenoids would involve the identification, cloning, and functional characterization of the candidate cadinane synthase and cytochrome P450 genes from a secocadinane-producing plant, such as Schisandra bicolor.

Protocol 1: Identification, Cloning, and Functional Characterization of a Putative Cadinane Synthase

-

Candidate Gene Identification: Transcriptome data from a secocadinane-producing plant is mined for sequences with homology to known sesquiterpene synthases.

-

Gene Cloning: The full-length cDNA of the candidate gene is amplified via PCR and cloned into a suitable expression vector, such as pET28a for expression in E. coli.

-

Heterologous Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.

-

Protein Purification: The recombinant protein is purified from the cell lysate, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation cofactor, typically MgCl2.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclic sesquiterpene products.[1]

-

Kinetic Analysis: Steady-state kinetic parameters (KM and kcat) are determined by varying the substrate concentration and measuring the initial reaction velocity.[5]

Protocol 2: Identification, Cloning, and Functional Characterization of a Putative Secocadinane Synthase (Cytochrome P450)

-

Candidate Gene Identification: The transcriptome is searched for sequences homologous to known plant cytochrome P450s, particularly those from families known to be involved in terpenoid metabolism (e.g., CYP71, CYP72).[7]

-

Gene Cloning: The full-length cDNA of the candidate CYP450 is cloned into a yeast expression vector (e.g., pYES-DEST52), which often includes a partner cytochrome P450 reductase (CPR) for electron transfer.

-

Heterologous Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Protein expression is induced, typically with galactose.

-

Microsome Preparation: Yeast cells are harvested and lysed, and the microsomal fraction containing the membrane-bound CYP450 is isolated by ultracentrifugation.

-

In Vitro Enzyme Assay: The microsomal preparation is incubated with the cadinane intermediate (produced from Protocol 1), a source of reducing equivalents (NADPH), and oxygen in a suitable buffer.

-

Product Analysis: The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the secocadinane products.

-

Kinetic Analysis: Apparent kinetic parameters can be determined by varying the substrate concentration in the microsomal assay.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for secocadinane sesquiterpenoids provides a clear roadmap for the discovery of the novel enzymes responsible for their formation. The elucidation of this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering and synthetic biology-based production of these valuable natural products. The detailed experimental protocols provided herein offer a practical guide for researchers to undertake this exciting endeavor. Future work should focus on the identification of secocadinane-producing plant species and the subsequent application of these methodologies to definitively characterize the "secocadinane synthase" and its partnering cytochrome P450.

References

- 1. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 5, 2025

Executive Summary

This technical guide addresses the current state of knowledge regarding the initial biological screening of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione . Despite a thorough review of publicly available scientific literature and databases, it must be noted that specific biological screening data for this isolated compound is not available at the time of this report. The compound, a sesquiterpenoid isolated from the leaves of Casearia sylvestris[1], is identified by the CAS number 226904-40-1 and the molecular formula C15H24O3.

While direct experimental data on this compound is absent, this guide provides a comprehensive overview of the known biological activities of its source plant, Casearia sylvestris, and other related sesquiterpenoids. This contextual information is intended to inform potential future screening efforts and highlight promising avenues of investigation for this compound.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one | --INVALID-LINK-- |

| CAS Number | 226904-40-1 | [2] |

| Molecular Formula | C15H24O3 | [2] |

| Molecular Weight | 252.35 g/mol | [2] |

| Class | Sesquiterpenoid | [3] |

| Natural Source | Leaves of Casearia sylvestris | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activities of the Source Plant: Casearia sylvestris

Casearia sylvestris, commonly known as "guaçatonga," has a long history in traditional medicine, and its extracts have been the subject of numerous pharmacological studies. The diverse biological activities attributed to this plant suggest a rich chemical composition, including clerodane diterpenes and various sesquiterpenes. These studies provide a strong rationale for the biological screening of its individual constituents like this compound.

Key reported activities of Casearia sylvestris extracts include:

-

Anti-inflammatory and Antinociceptive Properties: Ethanolic extracts and essential oils from the leaves have demonstrated anti-inflammatory and pain-relieving effects.[4][5]

-

Antitumor and Cytotoxic Activity: Various studies have highlighted the cytotoxic potential of Casearia sylvestris extracts against different cancer cell lines. This activity is often attributed to clerodane diterpenes known as casearins.[4][5]

-

Antimicrobial and Antifungal Activity: The essential oil, rich in sesquiterpenes, has shown activity against pathogenic bacteria and fungi.[6][7] Specifically, fractions rich in oxygenated sesquiterpenes were found to be effective against several yeast strains.[6][7]

-

Anti-ulcer Activity: The plant is traditionally used for gastrointestinal issues, and scientific studies have corroborated the anti-ulcer properties of its leaf extracts.[4][5]

Proposed Initial Biological Screening Workflow

Given the absence of data for this compound, a general workflow for the initial biological screening of a novel natural product is proposed. This workflow is designed to efficiently assess the potential therapeutic value of the compound and guide further research.

Detailed Experimental Protocols (General Methodologies)

The following are generalized protocols for the key experiments outlined in the proposed screening workflow. These would need to be optimized for the specific compound and cell/microbial lines used.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is prepared. Serial dilutions of the compound are added to the wells to achieve a range of final concentrations. Control wells receive DMSO at the same final concentration as the highest compound dose.

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

Antimicrobial Assay (Broth Microdilution)

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Serial dilutions of this compound are prepared in a 96-well plate.

-

Inoculation: The standardized microbial suspension is added to each well.

-

Controls: Positive (standard antibiotic/antifungal) and negative (vehicle) controls are included.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways for Investigation

Based on the activities of other sesquiterpenes and extracts from Casearia sylvestris, several signaling pathways are of high interest for future investigation of this compound.

Conclusion and Future Directions

While there is a clear lack of specific biological screening data for this compound, the rich pharmacological profile of its source plant, Casearia sylvestris, provides a compelling case for its investigation. The presence of other bioactive sesquiterpenes in this plant suggests that this compound may also possess valuable therapeutic properties.

Future research should prioritize a systematic in vitro screening of this compound against a diverse panel of cancer cell lines, pathogenic microbes, and in assays for anti-inflammatory and antioxidant activity. Positive hits from these initial screens would then warrant more detailed mechanistic studies to elucidate the compound's mode of action and potential as a lead for drug development.

References

- 1. This compound | CAS:226904-40-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS:226904-40-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and potential biological activities of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid natural product. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, a proposed signaling pathway for its cytotoxic activity is visualized using a Graphviz diagram.

Introduction

This compound is a sesquiterpenoid isolated from the leaves of Casearia sylvestris, a plant species known for its use in traditional medicine. Natural products, particularly those from medicinal plants, are a rich source of novel chemical entities with diverse pharmacological activities. Sesquiterpenoids, a class of C15 terpenoids, have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the known physicochemical characteristics and biological context of this compound to facilitate further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its identification, characterization, and formulation in preclinical studies.

| Property | Value | Reference |

| Chemical Name | 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one | [1] |

| Synonyms | (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE | |

| CAS Number | 226904-40-1 | [1] |

| Molecular Formula | C₁₅H₂₄O₃ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Storage Conditions | Desiccate at -20°C |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. While the full spectral data from the primary literature is not publicly available, the compound has been characterized using these techniques.

Note: Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are reported in the primary literature but could not be accessed for this guide. Researchers are advised to consult the original publication for this information: Wang, W., et al. (2009). New clerodane diterpenoids from Casearia sylvestris. Fitoterapia, 80(7), 404-7.[1]

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from the leaves of Casearia sylvestris, based on common phytochemical practices for isolating sesquiterpenoids.

Experimental Workflow for Isolation

-

Plant Material and Extraction: Dried and powdered leaves of Casearia sylvestris are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. The mixture is periodically agitated over several days to ensure exhaustive extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing this compound are pooled and may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, carbonyl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, compounds isolated from Casearia sylvestris, particularly clerodane diterpenes and other sesquiterpenoids, are known to possess significant cytotoxic and antitumor activities.[1] The proposed mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

A plausible signaling pathway for the cytotoxic effects of compounds from Casearia sylvestris involves the modulation of the NF-κB (nuclear factor-kappa B) pathway. NF-κB is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Inhibition of this pathway can lead to apoptosis.

Proposed Cytotoxic Signaling Pathway

This diagram illustrates a potential mechanism where this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This results in NF-κB being sequestered in the cytoplasm, thereby blocking its translocation to the nucleus. The inhibition of NF-κB-mediated transcription of anti-apoptotic genes ultimately leads to the induction of apoptosis in cancer cells.

Conclusion

This compound is a sesquiterpenoid natural product with potential for further investigation as a therapeutic agent. This guide has summarized its known physicochemical properties and provided a framework for its isolation and characterization. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway offers a starting point for more detailed mechanistic studies. Further research is warranted to fully elucidate its biological activities and to explore its potential in drug discovery and development.

References

"Literature review of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione research"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This sesquiterpenoid, isolated from the leaves of Casearia sylvestris, has garnered interest within the scientific community. This document consolidates the available data on its isolation, structural elucidation, and the biological activities of related compounds from its natural source, offering a valuable resource for those engaged in natural product chemistry and drug discovery.

Isolation and Structural Characterization

This compound was first reported as a known compound isolated from the leaves of Casearia sylvestris in a 2009 study published in Fitoterapia. The research, led by Wang et al., focused on the discovery of new clerodane diterpenoids from this plant species. Alongside several novel compounds, 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one (the systematic name for this compound) was also isolated and its structure was determined through extensive Nuclear Magnetic Resonance (NMR) techniques[1].

Physicochemical Properties

Basic physicochemical data for this compound has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 226904-40-1 | ChemFaces |

| Molecular Formula | C₁₅H₂₄O₃ | BioCrick |

| Molecular Weight | 252.35 g/mol | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Experimental Protocol: Isolation

Biological Activity: A Gap in the Research

A thorough review of the existing scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of this compound. While its source, Casearia sylvestris, is well-documented for its traditional medicinal uses and has been shown to possess a range of biological activities, these properties are primarily attributed to other classes of compounds present in the plant, most notably clerodane diterpenes and essential oils.

Cytotoxic and Anti-inflammatory Potential of Casearia sylvestris Constituents

Numerous studies have focused on the cytotoxic and anti-inflammatory properties of extracts and other isolated compounds from Casearia sylvestris.

-

Clerodane Diterpenes (Casearins): A study by Santos et al. (2010) investigated the cytotoxic effects of several casearins isolated from the leaves of C. sylvestris against various human cancer cell lines. The results, summarized in the table below, demonstrate significant cytotoxic activity for these compounds.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Casearin B | HCT-8 (colon) | 1.5 ± 0.2 |

| SF-295 (glioblastoma) | 2.1 ± 0.4 | |

| OVCAR-8 (ovarian) | 1.8 ± 0.3 | |

| Casearin D | HCT-8 (colon) | 2.5 ± 0.5 |

| SF-295 (glioblastoma) | 3.2 ± 0.6 | |

| OVCAR-8 (ovarian) | 2.9 ± 0.4 | |

| Casearin O | HCT-8 (colon) | 3.1 ± 0.6 |

| SF-295 (glioblastoma) | 4.0 ± 0.8 | |

| OVCAR-8 (ovarian) | 3.5 ± 0.7 | |

| Caseargrewiin F | HCT-8 (colon) | 0.9 ± 0.1 |

| SF-295 (glioblastoma) | 1.2 ± 0.2 | |

| OVCAR-8 (ovarian) | 1.1 ± 0.2 |

-

Essential Oil: The essential oil of C. sylvestris has been shown to possess anti-inflammatory and anti-ulcer properties. A study by Esteves et al. (2005) demonstrated that the essential oil, at a dose of 125 mg/kg, inhibited carrageenan-induced paw edema in rats by 36%. The same study reported a 90% inhibition of stress-induced gastric ulcers.

-

Ethanolic Extract and Other Diterpenes: The anti-inflammatory activity of the ethanolic extract of C. sylvestris leaves and other clerodane diterpenes has also been investigated. One study found that the ethanolic extract exhibited anti-inflammatory effects in a pleurisy model in rats.

It is important to reiterate that these biological activities have not been specifically attributed to this compound.

Future Directions

The current body of research on this compound is limited to its isolation and structural characterization. There is a clear and compelling need for further investigation into the potential biological activities of this compound.

Given the established pharmacological properties of other compounds from Casearia sylvestris, it is plausible that this compound may also possess interesting biological activities. Future research should prioritize the following:

-

Total Synthesis: Development of a synthetic route to obtain larger quantities of the compound for extensive biological screening.

-

In Vitro Biological Assays: Screening for a wide range of activities, including but not limited to, cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets and signaling pathways.

References

A Comprehensive Technical Guide to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: Distribution, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from plant sources. This document details its known taxonomic distribution, outlines the experimental protocols for its isolation and structural elucidation, and summarizes its physicochemical properties. As of the latest literature review, specific biological activities and signaling pathways associated directly with this compound have not been extensively reported.

Taxonomic Distribution

The known natural occurrence of this compound is currently limited to a single plant species, Casearia sylvestris.[1][2][3][4][5] This plant is a member of the Salicaceae family (formerly classified under Flacourtiaceae) and is widely distributed in Latin America.[5] Casearia sylvestris is recognized in traditional medicine for its therapeutic properties, which has led to extensive phytochemical investigations of its leaves, bark, and roots. These studies have revealed a rich chemical profile, including clerodane diterpenes, various sesquiterpenes, and other secondary metabolites.

Table 1: Taxonomic Classification of the Source Organism

| Taxonomic Rank | Classification |

| Kingdom | Plantae |

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Malpighiales |

| Family | Salicaceae |

| Genus | Casearia |

| Species | sylvestris |

digraph "Taxonomic_Distribution" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];Plantae [label="Kingdom: Plantae", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tracheophyta [label="Phylum: Tracheophyta", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Magnoliopsida [label="Class: Magnoliopsida", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malpighiales [label="Order: Malpighiales", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salicaceae [label="Family: Salicaceae", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casearia [label="Genus: Casearia", fillcolor="#34A853", fontcolor="#FFFFFF"]; sylvestris [label="Species: Casearia sylvestris", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="4-Hydroxy-1,10-secocadin-\n5-ene-1,10-dione", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Plantae -> Tracheophyta; Tracheophyta -> Magnoliopsida; Magnoliopsida -> Malpighiales; Malpighiales -> Salicaceae; Salicaceae -> Casearia; Casearia -> sylvestris; sylvestris -> Compound [style=dashed]; }

Physicochemical Properties

This compound is a sesquiterpenoid, a class of C15 terpenoids derived from farnesyl pyrophosphate. Its chemical structure is characterized by a secocadinane skeleton.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₃ |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 226904-40-1 |

| Class | Sesquiterpenoid |

| Appearance | Not explicitly reported; likely a colorless oil or amorphous solid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] |

Experimental Protocols

The isolation and structure elucidation of this compound were first described in a 2009 study published in Fitoterapia.[1] While the full experimental details from the original publication are not provided here, the following is a generalized protocol based on standard phytochemical methods for the isolation of sesquiterpenoids from plant material.

Plant Material Collection and Extraction

-

Collection: Leaves of Casearia sylvestris are collected and authenticated by a plant taxonomist.

-

Drying and Pulverization: The leaves are air-dried at room temperature in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a nonpolar or medium-polarity solvent such as chloroform, dichloromethane, or ethyl acetate, to enrich the extract with sesquiterpenoids and other lipophilic compounds.[1][2] This can be performed by maceration or Soxhlet extraction.

Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound.

-

Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

-

Further Chromatographic Separation: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC).

Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive NMR techniques are employed for the complete structural assignment.[1] This includes:

-

¹H NMR: To determine the number and types of protons and their splitting patterns.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the complete molecular structure.

-

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activities of this compound. While extracts of Casearia sylvestris and other isolated compounds, particularly clerodane diterpenes, have demonstrated a range of pharmacological effects including cytotoxic and anti-inflammatory properties, these activities have not been specifically attributed to this secocadinane sesquiterpenoid.

Further investigation is required to determine the pharmacological potential of this compound. Researchers in drug discovery are encouraged to explore its bioactivity profile, which may reveal novel therapeutic applications.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpenoid whose known natural occurrence is confined to Casearia sylvestris. The established protocols for its isolation and structural determination provide a solid foundation for obtaining this compound for further study. The primary knowledge gap is the absence of data on its biological effects and potential mechanisms of action. Future research should focus on:

-

Screening for Biological Activities: A broad screening approach to evaluate its cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological properties.

-

Target Identification: If bioactivity is identified, subsequent studies to elucidate its molecular targets and signaling pathways will be crucial.

-

Broader Taxonomic Screening: Investigating other species within the Casearia genus and the broader Salicaceae family for the presence of this and related compounds to better understand its chemotaxonomic significance.

This technical guide serves as a foundational resource for researchers interested in the natural product this compound, highlighting both what is known and the significant opportunities that exist for future investigation.

References

- 1. New clerodane diterpenoids from Casearia sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:226904-40-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gentaur.com [gentaur.com]

Methodological & Application

Application Notes & Protocols: Extraction of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Casearia sylvestris, a plant species widely distributed in South America, is a known source of various bioactive compounds, particularly clerodane diterpenes. These compounds have garnered significant interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of a specific sesquiterpenoid, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, from the leaves of Casearia sylvestris. The methodologies outlined are based on established phytochemical extraction techniques for diterpenes and related compounds from this plant.

Data Presentation

The following tables summarize quantitative data related to the extraction and isolation of compounds from Casearia sylvestris, providing an overview of typical yields and solvent consumption.

Table 1: Extraction and Fractionation Yields

| Plant Material | Initial Mass | Extraction Solvent & Method | Crude Extract Yield | Partitioning Solvent | Dichloromethane (B109758) Fraction Yield | Reference |

| Dried Leaves | 2.1 kg | Ethanol (B145695) (sonication) | 139.0 g (6.62%) | Methanol (B129727):Water (7:3) / Dichloromethane | 71.0 g (51.1% of crude) | [1][2] |

| Fresh Leaves | 1.27 kg | Steam Distillation (5h) | 2.92 g (0.23%) | Not Applicable (Essential Oil) | Not Applicable | [3] |

Table 2: Chromatographic Separation and Final Yield of Related Diterpenes

| Starting Material (Fraction) | Mass of Starting Material | Chromatographic Methods | Isolated Compound | Final Yield | Reference |

| SPE-fraction 5 | 13.5 g | 1. Silica (B1680970) Gel CC (Hexane:EtOAc) 2. RP-CC (MeOH:Water) 3. Prep RP-HPLC (C18, 65% MeOH) | (+)-15-hydroxy-3-cleroden-2-one | 5.0 mg | [1] |

| Hexane/EtOAc 3:7 fraction | 28.4 g | 1. Silica Gel CC (Hexane:EtOAc) 2. SPE (RP-C18, MeOH:Water) | (-)-hardwickiic acid | 29.0 mg | [1] |

Note: While the above data pertains to other diterpenes from the same plant, it provides a valuable reference for expected yields during the isolation of this compound.

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction and isolation of this compound from the dried leaves of Casearia sylvestris.

1. Plant Material Preparation:

-

Collection: Collect fresh leaves of Casearia sylvestris.

-

Drying: Air-dry the leaves in a shaded, well-ventilated area until brittle.

-

Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder.

2. Crude Extraction:

-

Apparatus: Large-volume flasks, sonicator bath.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Place the powdered leaves (e.g., 2.1 kg) into a large flask.[1][2]

-

Add ethanol to cover the plant material (e.g., 3 x 6.0 L).[1][2]

-

Sonicate the mixture for 20 minutes.[1][2] Repeat the extraction three times with fresh solvent.

-

Combine the ethanol extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

3. Solvent Partitioning:

-

Apparatus: Large separatory funnel.

-

Solvents: Methanol, distilled water, dichloromethane.

-

Procedure:

-

Dissolve the crude extract (e.g., 139.0 g) in a mixture of methanol and water (7:3, v/v).[1][2]

-

Transfer the solution to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of dichloromethane.[1][2]

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the lower dichloromethane layer. Repeat the partitioning process three times.

-

Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dichloromethane fraction.

-

4. Chromatographic Purification:

The purification process typically involves multiple chromatographic steps to isolate the target compound from the complex mixture.

-

A. Solid Phase Extraction (SPE) / Initial Fractionation:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A stepwise gradient of dichloromethane and methanol.

-

Procedure:

-

Subject the dichloromethane fraction (e.g., 71.0 g) to SPE over a silica gel column.[1]

-

Elute sequentially with solvents of increasing polarity, such as 100% dichloromethane, dichloromethane:methanol (9:1), and 100% methanol.[1]

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

-

-

-

B. Silica Gel Column Chromatography (CC):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

-

Procedure:

-

Apply a promising fraction from the SPE onto a silica gel column.

-

Elute the column with a gradient of n-hexane:ethyl acetate (e.g., starting from 8:2, moving to 6:4, 4:6, and then pure ethyl acetate).[1]

-

Collect fractions and analyze by TLC to pool fractions containing the target compound.

-

-

-

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Stationary Phase: C18 column.

-

Mobile Phase: A mixture of methanol and water.

-

Procedure:

-

Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

-

Inject the solution into a preparative RP-HPLC system.

-

Elute with an isocratic or gradient mixture of methanol and water (e.g., 65% methanol).[1]

-

Monitor the elution at a suitable wavelength (e.g., 235 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

-

5. Structure Elucidation:

The identity and structure of the isolated compound should be confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow Diagram:

References

Application Notes and Protocols for the Chromatographic Purification of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid compound isolated from the leaves of Casearia sylvestris. This document provides a detailed overview of the chromatographic purification of this compound, including a generalized protocol based on methods for isolating similar compounds from its natural source. While the specific experimental details for the original isolation of this compound from the primary literature could not be definitively located through the conducted searches, the following protocols are based on established methodologies for the fractionation of extracts from Casearia sylvestris.

Data Presentation

The following table summarizes the typical results of a multi-step chromatographic purification process for a target compound from a plant extract. The data presented here is illustrative and should be adapted based on experimental findings.

| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Compound Yield (mg) | Purity (%) | Analytical Method |

| Crude Methanolic Extract | 500 (dried leaves) | 5000 | 25,000 | ~5 | TLC |

| Liquid-Liquid Partitioning (Hexane) | 25 | 2 x 1000 | 10,000 | ~15 | TLC, HPLC |

| Silica (B1680970) Gel Column Chromatography | 10 | 1500 | 1,500 | ~60 | HPLC |

| Preparative HPLC | 1.5 | 200 | 250 | >95 | HPLC, NMR |

| Final Purified Compound | 0.25 | - | 220 | >98 | HPLC, NMR, MS |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Leaves of Casearia sylvestris are collected and authenticated by a plant taxonomist.

-

Drying: The leaves are air-dried in the shade at room temperature for 7-10 days or until a constant weight is achieved.

-

Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: The powdered leaf material (500 g) is macerated with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

Solvent Partitioning (Liquid-Liquid Extraction)

-

Suspension: The crude methanolic extract (25 g) is suspended in a mixture of methanol and water (9:1 v/v, 500 mL).

-

Partitioning: The suspension is transferred to a separatory funnel and partitioned successively with hexane (B92381) (2 x 1 L).

-

Fraction Collection: The hexane fraction is collected and concentrated under reduced pressure.

Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase. The column is packed using a slurry of silica gel in hexane.

-

Sample Loading: The concentrated hexane fraction (10 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate), followed by pure ethyl acetate and finally methanol.

-

Fraction Collection: Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A preparative HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm) is employed.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient program should be optimized based on analytical HPLC runs.

-

Sample Injection: The semi-purified fraction from column chromatography containing the target compound is dissolved in a suitable solvent and injected onto the column.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship of the purification and analysis steps.

"In vitro cytotoxicity assay protocol for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the in vitro cytotoxicity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid compound isolated from the leaves of Casearia sylvestris[1]. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability[2][3][4]. This assay is a reliable and cost-effective method for screening the cytotoxic effects of natural products and other chemical compounds[2][5].

The MTT assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[2][4]. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution[3][4]. This protocol is designed to be a comprehensive guide for researchers, providing detailed steps from cell culture preparation to data analysis.

Compound Information

-

Compound Name: this compound

-

Source: Isolated from the leaves of Casearia sylvestris[1].

-

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc[1]. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table is a template for presenting the 50% inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines after a 48-hour incubation period.

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Enter Value |

| A549 | Lung Carcinoma | Enter Value |

| HeLa | Cervical Adenocarcinoma | Enter Value |

| HepG2 | Hepatocellular Carcinoma | Enter Value |

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents

-

This compound

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate complete medium.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium[8].

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Include the following controls on each plate:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Culture medium only (no cells).

-

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. The incubation time can be varied (e.g., 24, 72 hours) depending on the experimental design[9].

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader[4]. Use a reference wavelength of 630 nm to reduce background noise if necessary.

-

Data Analysis

-

Background Correction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculation of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Determination of IC₅₀:

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Signaling Pathway Visualization

While a specific signaling pathway for the cytotoxic action of this compound is not yet established, a general diagram illustrating potential mechanisms of drug-induced cytotoxicity leading to apoptosis is provided below.

Caption: A generalized pathway of drug-induced apoptosis.

References

- 1. This compound | CAS:226904-40-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 7. This compound | CAS:226904-40-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: Application Notes and Protocols

For Immediate Release

Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols concerning the mechanism of action of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from plants such as Casearia sylvestris and Chimonanthus grammatus. This document outlines the known biological activities of the compound, with a focus on its antimicrobial properties, and provides standardized protocols for its study.

Biological Activity and Mechanism of Action

This compound has been identified as an active antimicrobial agent, demonstrating inhibitory effects against the Gram-positive bacterium Staphylococcus aureus.[1][2][3][4] While the precise molecular mechanisms are still under investigation, its activity is part of a broader profile of bioactive compounds found in Chimonanthus grammatus, which includes flavonoids, terpenoids, and coumarins that are known to possess antimicrobial properties.[1] The extracts from this plant, containing this compound among other active compounds, have shown efficacy against a range of both Gram-positive and Gram-negative bacteria.[1]

The general antimicrobial mechanisms of related compounds from the source plant may involve pathways such as the inhibition of nucleic acid synthesis or disruption of bacterial cell membranes. However, the specific signaling pathways modulated by this compound are yet to be elucidated.

Quantitative Data Summary

While the antimicrobial activity of this compound against Staphylococcus aureus has been confirmed, specific quantitative data such as IC50, BIC50 (biofilm inhibitory concentration), and BEC50 (biofilm eradication concentration) for this particular compound are not yet available in the public domain. For context, other antimicrobial compounds isolated from Chimonanthus grammatus have demonstrated significant activity against planktonic S. aureus and its biofilms, as detailed in the table below.[1]

| Compound | IC50 (µg/mL) vs. Planktonic S. aureus | BIC50 (µg/mL) vs. S. aureus Biofilm | BEC50 (µg/mL) vs. S. aureus Biofilm |

| Isofraxidin | 13.51 | 15.43 | 45.86 |

| Quercitrin | 15.86 | 18.86 | 57.62 |

| Kaempferol | 18.08 | 17.31 | ≥62.50 |

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following detailed protocols for antimicrobial and antibiofilm activity assessment are provided, based on methodologies reported for compounds isolated from Chimonanthus grammatus.[2]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.

Materials:

-

This compound

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Optionally, measure the optical density at 600 nm to confirm visual assessment.

-

Caption: Workflow for MIC determination.

Protocol 2: Assessment of Biofilm Inhibition (BIC50)

Objective: To determine the concentration of this compound that inhibits 50% of biofilm formation by Staphylococcus aureus.

Materials:

-

Same as Protocol 1, with the addition of:

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Crystal Violet (0.1%)

-

Ethanol (95%)

-

Plate reader (570 nm)

Procedure:

-

Preparation of Bacterial Inoculum and Compound Dilutions:

-

Prepare bacterial inoculum and compound dilutions in TSB with 1% glucose as described in Protocol 1.

-

-

Biofilm Formation:

-

Add the bacterial inoculum to the wells of a 96-well plate containing the compound dilutions.

-

Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Calculation of BIC50:

-

Calculate the percentage of biofilm inhibition for each compound concentration relative to the control (no compound).

-

Determine the BIC50 value from the dose-response curve.

-

References

- 1. Frontiers | Metabolic profiling of Chimonanthus grammatus via UHPLC-HRMS-MS with computer-assisted structure elucidation and its antimicrobial activity [frontiersin.org]

- 2. Metabolic profiling of Chimonanthus grammatus via UHPLC-HRMS-MS with computer-assisted structure elucidation and its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic profiling of Chimonanthus grammatus via UHPLC-HRMS-MS with computer-assisted structure elucidation and its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anti-inflammatory Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide for investigating the anti-inflammatory potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. As of the latest literature review, specific experimental data on the anti-inflammatory activity of this particular compound is not publicly available. The methodologies described are based on standard assays used to evaluate other anti-inflammatory compounds, including those isolated from Casearia sylvestris, the plant source of this sesquiterpenoid.

Introduction

This compound is a sesquiterpenoid isolated from the leaves of Casearia sylvestris. This plant is traditionally used in folk medicine for its anti-inflammatory and wound-healing properties.[1] Scientific studies have confirmed the anti-inflammatory effects of various extracts and isolated compounds from Casearia sylvestris, such as clerodane diterpenes and other sesquiterpenes.[2][3][4][5] These compounds have been shown to modulate key inflammatory pathways, including the inhibition of phospholipase A2, cyclooxygenase (COX), and the production of pro-inflammatory mediators.[6][7][8] One study demonstrated that derivatives from C. sylvestris could suppress the lipopolysaccharide (LPS)-induced inflammatory response in human gingival keratinocytes by inhibiting the nuclear translocation of NF-κB and reducing the expression of cytokines like TNF-α, IL-1β, and IL-6.[1]

Given the established anti-inflammatory profile of its source plant, this compound represents a promising candidate for investigation as a novel anti-inflammatory agent. These application notes provide a framework for the initial screening and mechanistic evaluation of this compound.

Data Presentation: Hypothetical Screening Data

The following table illustrates how quantitative data from key anti-inflammatory assays could be structured for clear comparison.

| Assay | Test Concentration (µM) | Result (vs. LPS Control) | Positive Control (e.g., Dexamethasone) |

| Cell Viability (MTT) | 1 | 98% ± 4.5% | 99% ± 3.8% |

| 10 | 95% ± 5.1% | 97% ± 4.2% | |

| 50 | 75% ± 6.2% | 96% ± 3.9% | |

| Nitric Oxide (NO) Production | 1 | 85% ± 7.1% | 30% ± 5.5% |

| 10 | 60% ± 8.3% | 25% ± 4.9% | |

| 50 | 40% ± 6.9% | 22% ± 4.1% | |

| TNF-α Secretion (ELISA) | 10 | 70% ± 9.2% | 35% ± 6.3% |

| 50 | 45% ± 8.5% | 31% ± 5.8% | |

| IL-6 Secretion (ELISA) | 10 | 75% ± 10.1% | 40% ± 7.2% |

| 50 | 50% ± 9.4% | 38% ± 6.7% | |

| NF-κB p65 Nuclear Translocation | 50 | 55% reduction | 70% reduction |

| p38 MAPK Phosphorylation | 50 | 60% reduction | 75% reduction |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for an in vitro model using a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

3.1. General Experimental Workflow

The overall workflow for screening the anti-inflammatory potential of the compound is depicted below.

References

- 1. Anti-Inflammatory, Antioxidant, and Reparative Effects of Casearia sylvestris Leaf Derivatives on Periodontium In Vitro | MDPI [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Anti-inflammatory action of ethanolic extract and clerodane diterpenes from Casearia sylvestris [agris.fao.org]

- 5. α-zingiberene, a sesquiterpene from essential oil from leaves of Casearia sylvestris, suppresses inflammatory angiogenesis and stimulates collagen deposition in subcutaneous implants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Folk uses and pharmacological properties of Casearia sylvestris: a medicinal review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Application Notes and Protocols: Investigating the Anticancer Properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (Sphaeropsidin A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the anticancer properties and mechanism of action of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a compound identified as Sphaeropsidin A in the scientific literature. Sphaeropsidin A is a fungal metabolite isolated from Diplodia cupressi that has demonstrated significant anticancer activity, particularly against drug-resistant cancer cell lines.[1][2] Its unique mode of action, which involves the impairment of regulatory volume increase (RVI), makes it a promising candidate for further investigation and development as a therapeutic agent.[1][2][3]

Mechanism of Action